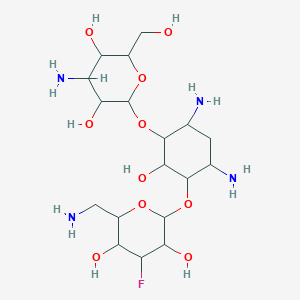
3'-Deoxy-3'-fluorokanamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Deoxy-3'-fluorokanamycin A (3'-DFKA) is a synthetic derivative of the antibiotic kanamycin A. It was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign. 3'-DFKA has shown promising results in treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Wirkmechanismus
The mechanism of action of 3'-DFKA is similar to that of kanamycin A. It works by binding to the bacterial ribosome and inhibiting protein synthesis. The fluorine atom at position 3' of 3'-DFKA enhances its binding affinity to the ribosome, making it more effective than kanamycin A.
Biochemische Und Physiologische Effekte
Studies have shown that 3'-DFKA has low toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. 3'-DFKA has been shown to be effective in treating bacterial infections in animal models, with no significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3'-DFKA in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also effective against multidrug-resistant bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections. One limitation of using 3'-DFKA in lab experiments is its cost, as it is a synthetic derivative of kanamycin A and requires specialized synthesis methods.
Zukünftige Richtungen
There are several future directions for the research and development of 3'-DFKA. One potential application is in the treatment of antibiotic-resistant infections, particularly those caused by multidrug-resistant bacteria. Another potential application is in the treatment of cancer, as 3'-DFKA has shown promising results in inhibiting the growth of cancer cells. Further research is needed to explore the full potential of 3'-DFKA in these areas and to optimize its synthesis and delivery methods.
Synthesemethoden
The synthesis of 3'-DFKA involves the modification of kanamycin A by replacing the hydroxyl group at position 3' with a fluorine atom. The synthesis is carried out using a combination of chemical and enzymatic methods. The chemical modification of kanamycin A is done using a fluorinating agent, while the enzymatic modification is done using a glycosyltransferase enzyme.
Wissenschaftliche Forschungsanwendungen
The primary application of 3'-DFKA is in the treatment of bacterial infections. It has been shown to be effective against a wide range of bacteria, including those that are resistant to other antibiotics. In addition to its antibacterial properties, 3'-DFKA has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
100343-09-7 |
|---|---|
Produktname |
3'-Deoxy-3'-fluorokanamycin A |
Molekularformel |
C18H35FN4O10 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-fluorooxane-3,5-diol |
InChI |
InChI=1S/C18H35FN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |
InChI-Schlüssel |
FAYUBVSREJJFOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Synonyme |
3'-deoxy-3'-fluorokanamycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
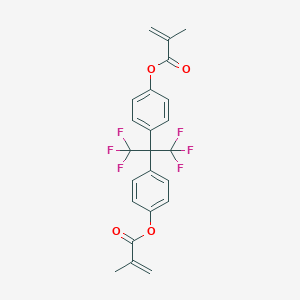

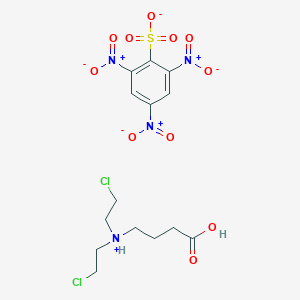

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
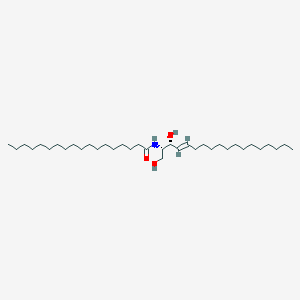
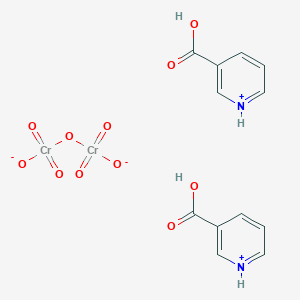

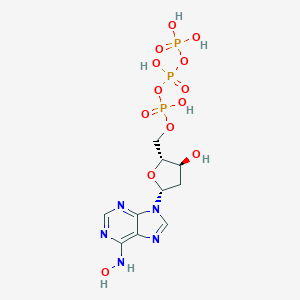
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
